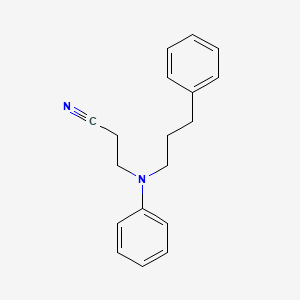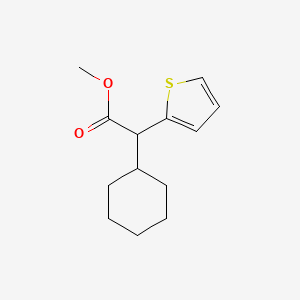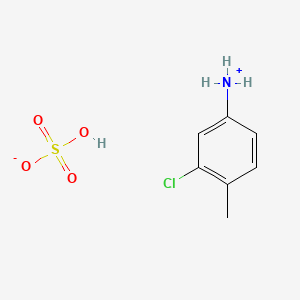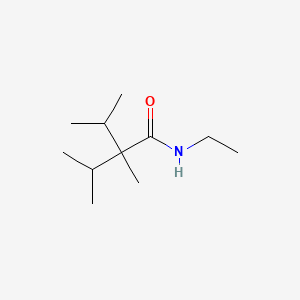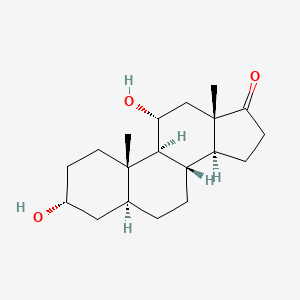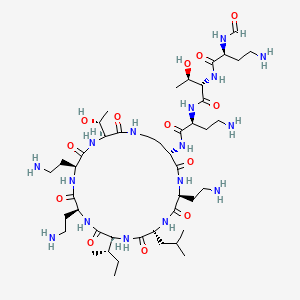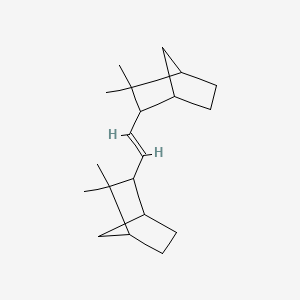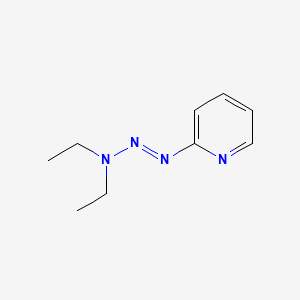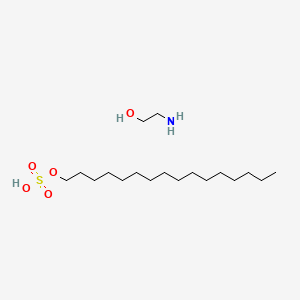
(2-Hydroxyethyl)ammonium hexadecyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)ammonium hexadecyl sulphate is a chemical compound with the molecular formula C18H41NO5S and a molecular weight of 383.58684 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)ammonium hexadecyl sulphate typically involves the reaction of hexadecyl sulphate with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the specific reaction conditions. The process includes the careful control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)ammonium hexadecyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(2-Hydroxyethyl)ammonium hexadecyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in cell culture and molecular biology experiments.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)ammonium hexadecyl sulphate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers and alter membrane permeability. This can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)ammonium dodecyl sulphate
- (2-Hydroxyethyl)ammonium octadecyl sulphate
- (2-Hydroxyethyl)ammonium tetradecyl sulphate
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)ammonium hexadecyl sulphate has a unique balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant. Its specific molecular structure allows for versatile applications in various fields .
Properties
CAS No. |
4696-48-4 |
|---|---|
Molecular Formula |
C18H41NO5S |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
2-aminoethanol;hexadecyl hydrogen sulfate |
InChI |
InChI=1S/C16H34O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;3-1-2-4/h2-16H2,1H3,(H,17,18,19);4H,1-3H2 |
InChI Key |
IEGAQNKVGMLBBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


